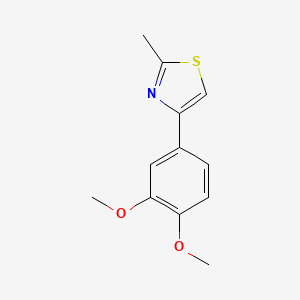

4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole

Vue d'ensemble

Description

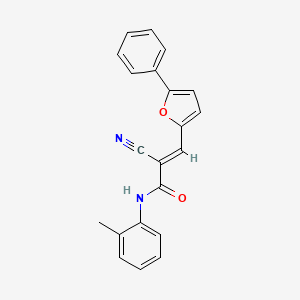

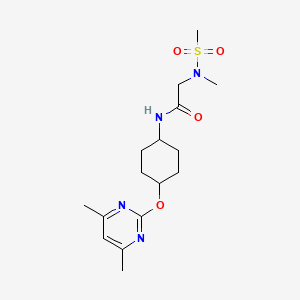

The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and functional groups all play a role. For example, the presence of the methoxy groups might make the compound more polar .Applications De Recherche Scientifique

Intramolecular Hydrogen Bonds in Thiazole Derivatives

A study explored the intramolecular hydrogen bonds in thiazole derivatives, including 4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole. The research utilized all-electron calculations to analyze the presence and energies of hydrogen bonds in these compounds, which is significant for understanding their chemical properties and potential applications (Castro et al., 2007).

Corrosion Inhibition

Thiazoles, including similar derivatives, have been studied for their corrosion inhibition properties. Such research is crucial in developing new corrosion inhibitors for materials like copper. This application is vital in industries where corrosion resistance is crucial (Farahati et al., 2019).

Influence on Molecular Conformation

Research on the effect of intermolecular hydrogen bonds on the conformation of 2,4-disubstituted thiazoles, including 4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole, reveals insights into their molecular structure. Such studies are essential for understanding how molecular interactions influence the physical properties of these compounds (Bernès et al., 2002).

N-Protecting Group in Chemical Synthesis

The 3,4-dimethoxybenzyl group, related to the compound , has been utilized as an N-protecting group in chemical syntheses. This application is significant in organic chemistry for protecting reactive sites during reactions (Grunder-Klotz & Ehrhardt, 1991).

Annular Tautomerism in NH-pyrazoles

Studies on NH-pyrazoles, which are structurally related to 4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole, have provided insights into the annular tautomerism phenomena. This is critical for understanding the chemical behavior and potential applications of such compounds (Cornago et al., 2009).

Antimicrobial and Anti-Proliferative Activities

Research on 1,3,4-oxadiazole derivatives, which share structural similarities with 4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole, indicates potential antimicrobial and anti-proliferative activities. Such properties are crucial for developing new therapeutic agents (Al-Wahaibi et al., 2021).

Antiproliferative-Antimicrobial Properties

A series of 1,3,4-thiadiazole derivatives, which are structurally related to the compound , have been synthesized and tested for their antiproliferative and antimicrobial properties. This research is significant for drug discovery and pharmaceutical applications (Gür et al., 2020).

Solar Cell Applications

Organo-sulfur compounds like 5-methylthio-1,3,4-thiadiazole-2-thiol, structurally related to 4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole, have been used in novel redox couples for solar cells. This demonstrates the potential of such compounds in renewable energy technologies (Rahman et al., 2018).

Electronic Structure and Spectral Features

Theoretical studies on 4-methylthiadiazole-5-carboxylic acid, related to the compound of interest, provide insights into its electronic structure and spectral features. Such research is essential for understanding the electronic properties and potential technological applications of these compounds (Singh et al., 2019).

Mécanisme D'action

Target of Action

Compounds with similar structures such as bevantolol and 3,4-Dimethoxyphenethylamine have been shown to interact with beta-1 adrenoceptors and alpha-receptors, respectively. These receptors play a crucial role in regulating physiological responses such as heart rate and blood pressure .

Mode of Action

Based on the structural similarity to bevantolol , it may exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This means that the compound could potentially bind to these receptors, inhibiting their normal function and leading to changes in physiological responses.

Biochemical Pathways

For instance, Bevantolol, a beta-1 adrenoceptor antagonist, can affect the adrenergic signaling pathway .

Pharmacokinetics

Similar compounds such as 3,4-dimethoxyphenethylamine have been shown to exhibit some activity as a monoamine oxidase inhibitor, which could potentially influence its pharmacokinetic properties.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Orientations Futures

Propriétés

IUPAC Name |

4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-13-10(7-16-8)9-4-5-11(14-2)12(6-9)15-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVWTJUBHPSWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethoxyphenyl)-2-methyl-1,3-thiazole | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

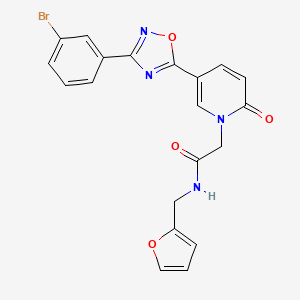

![N-(3-chlorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2800609.png)

![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/no-structure.png)

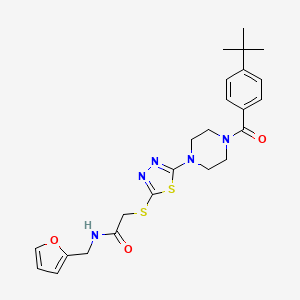

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2800616.png)

![3-[[1-(Oxolane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2800617.png)

![N-[(3,4-dichlorobenzoyl)oxy]-N-[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]amine](/img/structure/B2800619.png)